methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 862651-19-2
VCID: VC11489105
InChI:
SMILES:
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.1

methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate

CAS No.: 862651-19-2

Cat. No.: VC11489105

Molecular Formula: C10H8BrFO2

Molecular Weight: 259.1

Purity: 95

* For research use only. Not for human or veterinary use.

methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate - 862651-19-2

Specification

CAS No. 862651-19-2
Molecular Formula C10H8BrFO2
Molecular Weight 259.1

Introduction

Synthetic Routes

The synthesis of methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate typically involves esterification reactions. A common method includes:

  • Preparation of Acid Chloride: The corresponding carboxylic acid is converted into an acid chloride using thionyl chloride.

  • Esterification: The acid chloride is reacted with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production

In industrial settings, continuous flow processes are employed to optimize yield and purity. Elevated temperatures and controlled reaction times are used to enhance efficiency.

Chemical Reactions

Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate participates in various chemical transformations:

Substitution Reactions

  • The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution.

  • Common reagents: Sodium methoxide or potassium tert-butoxide.

Reduction Reactions

  • The ester group can be reduced to the corresponding alcohol using reducing agents.

  • Common reagents: Lithium aluminum hydride or sodium borohydride.

Oxidation Reactions

  • Oxidizing agents like potassium permanganate can convert the compound into carboxylic acids or other derivatives.

Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceuticals due to its ability to introduce halogenated aromatic systems into target molecules.

Organic Synthesis

It is used as a building block for creating more complex molecules, particularly in the development of agrochemicals and fine chemicals.

Materials Science

The compound is explored for its potential in developing polymers and coatings with specific properties influenced by the halogenated phenyl group.

Biological Activity

Preliminary studies suggest that methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate exhibits antimicrobial activity against certain pathogens:

PathogenActivity
Staphylococcus aureusModerate antibacterial
Escherichia coliLimited effectiveness
Candida albicansPotential antifungal

The biological activity is attributed to the electron-withdrawing effects of the bromo and fluoro groups, which may enhance binding affinity to microbial enzymes or receptors.

Comparison with Similar Compounds

CompoundDifferences
Methyl (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoateChlorine substitution instead of bromine
Methyl (2E)-3-(4-bromo-2-chlorophenyl)prop-2-enoateFluorine replaced with chlorine

These structural variations influence reactivity, solubility, and biological activity, making each compound suitable for specific applications.

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